Lipophilicity Shift: N-(3-Methoxypropyl)isonicotinamide vs. Unsubstituted Isonicotinamide — Calculated LogP and Solubility Differentiation
The N-(3-methoxypropyl) substitution confers a substantial increase in lipophilicity relative to the unsubstituted isonicotinamide scaffold. Unsubstituted isonicotinamide (CAS 1453-82-3) has a measured LogP of -0.28, reflecting its hydrophilic character and limited membrane permeability . Introduction of the 3-methoxypropyl group at the amide nitrogen replaces a hydrogen-bond donor with a flexible alkyl-ether chain, increasing the calculated LogP (XLogP3) by approximately 2.0 log units to an estimated 1.6–1.8 for the target compound, based on fragment-based contribution analysis [1]. This LogP shift from negative to positive values is expected to enhance passive membrane permeability by approximately 10- to 100-fold based on established LogP-permeability correlations, while the ether oxygen retains some hydrogen-bond acceptor capacity that is absent in purely alkyl N-substituted analogs such as N-propylisonicotinamide [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP ~1.6–1.8 (XLogP3 estimate based on fragment addition) |
| Comparator Or Baseline | Isonicotinamide (unsubstituted): measured LogP = -0.28 [ChemicalBook CAS 1453-82-3] |
| Quantified Difference | ΔLogP ≈ +1.9 to +2.1 (shift from negative to positive lipophilicity regime) |
| Conditions | Computed/measured octanol-water partition coefficient; ChemicalBook reference data for isonicotinamide |
Why This Matters
A LogP shift of ~2 units directly impacts membrane permeability, cellular uptake, and compound handling in cell-based assays—researchers selecting an isonicotinamide analog for intracellular target engagement must account for this lipophilicity difference.
- [1] PubChem computed properties. XLogP3 methodology. Fragment-based LogP contribution: -OCH3, -CH2-, and amide groups. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (Establishes LogP-permeability correlation framework). View Source
